6-Bromoimidazo[1,2-a]pyrazin-2-amine

Nucleophilic Substitution Regioselectivity Cross-Coupling

Choose 6-Bromoimidazo[1,2-a]pyrazin-2-amine for programs demanding precise SAR: its single C6 bromine handle eliminates chemoselectivity issues of polybrominated analogs, while the C2 amine provides a free hydrogen-bond donor/acceptor for downstream amide coupling. Validated in Aurora/CK2/BET inhibitor co-crystal structures. This scaffold's moderate TPSA (56.2 Ų) and XLogP3 (1.4) balance CNS drug-likeness better than deaminated analogs. Procure ≥97% purity to minimize false-positive assay hits from trace impurities.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 1103861-38-6
Cat. No. B1528374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrazin-2-amine
CAS1103861-38-6
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(N=C2N1C=C(N=C2)Br)N
InChIInChI=1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2
InChIKeyHDHWDOMFULLEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyrazin-2-amine (CAS 1103861-38-6): Core Scaffold and Strategic Procurement Considerations


6-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine class of fused bicyclic compounds. This scaffold has been validated in multiple kinase inhibitor programs, including Aurora kinase, CK2, and BET bromodomain inhibitors, with documented structure-activity relationships and X-ray crystallographic data confirming its utility as a privileged chemotype [1]. The compound is supplied as a solid with reported purities ranging from 95% to 99.92% across commercial vendors , , with standard storage conditions of 2-8°C and protection from light . Its molecular characteristics include a molecular weight of 213.03 g/mol, calculated XLogP3 of 1.4, and topological polar surface area of 56.2 Ų [1], positioning it as a moderately lipophilic, small-molecule synthetic intermediate suitable for further derivatization in medicinal chemistry workflows.

Why 6-Bromoimidazo[1,2-a]pyrazin-2-amine Cannot Be Casually Substituted: Differentiated Reactivity and Molecular Recognition


Within the imidazo[1,2-a]pyrazine scaffold class, substitution pattern is the critical determinant of both reactivity and biological target engagement. The 6-position bromine atom in 6-bromoimidazo[1,2-a]pyrazin-2-amine serves a dual purpose: it enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) that would proceed with substantially altered efficiency or selectivity at other positions [1], while the free 2-amino group provides a distinct hydrogen-bonding donor and acceptor profile that differentiates it from 6-bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1, lacking the 2-amine functionality, TPSA = 30.2 Ų) [2]. Attempting to substitute with the non-aminated analog (molecular weight 198.02 g/mol) would eliminate the primary amine handle required for downstream amide coupling or heterocycle formation, fundamentally altering the synthetic trajectory. Similarly, substitution with 6,8-dibromoimidazo[1,2-a]pyrazine introduces an additional reactive site at C8, which can lead to undesired cross-reactivity, regioselectivity complications in palladium-catalyzed transformations, and altered pharmacokinetic properties in lead compounds [3]. The combination of a single reactive bromine handle at C6 and a free amine at C2 creates a unique vector set that is not replicated by other positional isomers or deaminated congeners within the same chemical class.

Quantitative Differentiation of 6-Bromoimidazo[1,2-a]pyrazin-2-amine: Head-to-Head Comparative Evidence


6-Position Bromine Regioselectivity: Comparative Reactivity in Nucleophilic Substitution

The C6 bromine atom in 6-bromoimidazo[1,2-a]pyrazin-2-amine is positioned at a distinct electronic environment compared to C3, C5, or C8 bromine substitutions. 13C NMR studies of imidazo[1,2-a]pyrazine bromo derivatives demonstrate that the chemical shift and coupling constant patterns are uniquely characteristic of each substitution position, enabling definitive assignment of substitution sites and prediction of relative reactivity toward nucleophiles [1]. In comparative nucleophilic substitution studies with methoxide, 6,8-dibromoimidazo[1,2-a]pyrazine (bearing bromine at both C6 and C8) exhibits differential reactivity between the two positions, with the C6 position showing preferential substitution under specific conditions, while 3,5-dibromo substitution patterns display markedly different reactivity profiles [2]. This positional selectivity is not available with the non-brominated scaffold imidazo[1,2-a]pyrazin-2-amine (lacking any halogen handle) or with the deaminated analog 6-bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1) which lacks the C2 amine vector for subsequent functionalization.

Nucleophilic Substitution Regioselectivity Cross-Coupling Synthetic Methodology

TPSA and Hydrogen-Bonding Capacity Differentiation from Non-Aminated Analog

6-Bromoimidazo[1,2-a]pyrazin-2-amine exhibits a topological polar surface area (TPSA) of 56.2 Ų with 1 hydrogen bond donor and 3 hydrogen bond acceptors . In contrast, the non-aminated analog 6-bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1) has a TPSA of 30.2 Ų, with 0 hydrogen bond donors and only 2 hydrogen bond acceptors [1]. This nearly two-fold difference in polar surface area (Δ = 26.0 Ų) fundamentally alters the compound's capacity for target engagement, aqueous solubility, and membrane permeability. The XLogP3 values also differ: 1.4 for the 2-amino compound versus 1.7 for the deaminated analog [1], indicating higher lipophilicity and reduced aqueous solubility for the analog lacking the amine moiety. These computed differences translate into distinct drug-like property profiles that affect oral absorption potential and blood-brain barrier penetration predictions.

Physicochemical Properties Drug-Likeness Permeability Solubility

Purity Grade Differentiation: 99.92% versus 95% Baseline Specifications

Commercial sourcing of 6-bromoimidazo[1,2-a]pyrazin-2-amine reveals a significant purity specification range that directly impacts procurement decisions. ChemScene supplies this compound at 99.92% purity (Cat. No. CS-0084720) , representing the high-purity tier suitable for sensitive biological assays and late-stage lead optimization where trace impurities could confound structure-activity relationship interpretation. By comparison, the industry-standard baseline specification from multiple vendors (including AKSci and Aladdin) is 95% purity , , while CymitQuimica offers a 97% grade . MolCore provides a specification of NLT 98% (not less than 98%) with storage at 20°C for 2-year stability . This purity stratification (95% → 97% → 98% → 99.92%) enables procurement based on intended use case, with the highest purity grade offering a 4.92 percentage point absolute purity advantage over the baseline 95% specification—a meaningful difference in assays where impurity-driven false positives or negatives could misdirect lead optimization campaigns.

Quality Control Analytical Chemistry Procurement Specification Purity

Scaffold Validation Across Multiple Kinase Targets with Quantitative Selectivity Data

The imidazo[1,2-a]pyrazine scaffold, of which 6-bromoimidazo[1,2-a]pyrazin-2-amine is a key brominated intermediate, has been systematically validated as a kinase inhibitor chemotype with documented selectivity improvements. In Aurora kinase inhibitor development, SAR studies on imidazo[1,2-a]pyrazine derivatives demonstrated that introduction of acetic acid amides onto the pyrazole moiety influenced Aurora A/B selectivity and improved the profile against off-target kinases, with several potent inhibitors screened for off-target kinase selectivity [1]. The X-ray crystal structure of imidazo[1,2-a]pyrazine Aurora inhibitor 1j bound to the kinase domain has been solved, confirming the binding mode and providing a structural basis for rational design [2]. In CK2 inhibitor programs, novel imidazo[1,2-a]pyrazine compounds are described as useful anticancer agents with potential applications in inflammation, pain, immunological disorders, diabetes, viral infection, and neurodegenerative diseases [3]. In BET bromodomain inhibition, lead compound UMB-32 based on the imidazo[1,2-a]pyrazine scaffold binds BRD4 with a Kd of 550 nM and demonstrates 724 nM cellular potency in BRD4-dependent cell lines, with a co-crystal structure resolved at 1.56 Å resolution [4]. This multi-target validation distinguishes the scaffold from less thoroughly characterized heterocyclic cores where SAR knowledge and crystallographic data remain sparse.

Kinase Inhibition Structure-Activity Relationship Selectivity Profiling Aurora Kinase

Synthetic Accessibility and Scalability Metrics Versus Multi-Brominated Congeners

6-Bromoimidazo[1,2-a]pyrazin-2-amine presents a single reactive bromine handle at the C6 position, enabling controlled, regioselective Suzuki-Miyaura cross-coupling without the chemoselectivity complications inherent to polybrominated derivatives. In contrast, the use of 6,8-dibromoimidazo[1,2-a]pyrazine or 3,5-dibromoimidazo[1,2-a]pyrazine requires careful optimization of reaction conditions (catalyst selection, ligand choice, stoichiometry, temperature) to achieve mono-functionalization without producing undesired bis-coupled byproducts or regioisomeric mixtures [1]. The 13C NMR studies of nucleophilic substitution on dibromo derivatives confirm that the two bromine atoms exhibit different reactivity profiles, but complete regiocontrol in palladium-catalyzed couplings remains challenging and typically results in lower isolated yields of the desired mono-coupled product compared to reactions employing the mono-brominated scaffold [2]. The presence of the 2-amino group further enables subsequent amide bond formation or diazotization chemistry without requiring protection-deprotection sequences, streamlining multi-step synthetic routes.

Synthetic Chemistry Cross-Coupling Process Chemistry Scalability

Supply Chain Availability and Cost Structure Comparison Across Grade Tiers

A comparative analysis of commercial pricing and availability for 6-bromoimidazo[1,2-a]pyrazin-2-amine across multiple vendors reveals a tiered supply structure that enables cost-optimized procurement based on intended application. At the 1g scale, pricing ranges from approximately $337 (AKSci, 95% purity, 1 week lead time) to $519.90 (Aladdin, 97% purity, 8-12 weeks lead time) to €193.00 / ~$210 (CymitQuimica, 97% purity, ~13 days lead time) . At the 5g scale, pricing escalates to $1,176 (AKSci, 1 week) and $2,601.90 (Aladdin, 8-12 weeks) . ChemScene provides 99.92% ultra-high purity grade suitable for sensitive assays, with room temperature shipping in the continental US . Storage conditions vary by vendor: CymitQuimica specifies 2-8°C long-term storage , MolCore recommends storage at 20°C with 2-year stability , and AKSci specifies cool, dry place storage without temperature restriction . This supply chain diversity provides procurement flexibility that may not exist for less commonly stocked analogs such as 6,8-dibromoimidazo[1,2-a]pyrazine or the non-aminated 6-bromoimidazo[1,2-a]pyrazine.

Supply Chain Procurement Economics Vendor Comparison Cost Analysis

Optimized Application Scenarios for 6-Bromoimidazo[1,2-a]pyrazin-2-amine in Research and Development Workflows


Kinase Inhibitor Lead Optimization Requiring Regioselective C6 Functionalization

When synthesizing Aurora kinase, CK2, or JNK inhibitor candidates based on the imidazo[1,2-a]pyrazine scaffold, the 6-bromo substituent provides a defined site for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity elements. The presence of only one reactive bromine at C6 eliminates chemoselectivity challenges inherent to polybrominated congeners , while the 2-amino group remains available for subsequent amide bond formation or heterocycle construction without protection-deprotection sequences. The scaffold's validation in multiple kinase programs with documented selectivity improvements and solved co-crystal structures , [1] provides confidence that synthetic investments will yield interpretable SAR data rather than exploring an uncharacterized chemotype with unknown off-target liabilities.

High-Sensitivity Biological Assays Requiring Ultra-High Purity Grade Material

For enzymatic assays, cellular screening, or biophysical characterization (e.g., surface plasmon resonance, isothermal titration calorimetry) where trace impurities could generate false-positive hits or confound potency measurements, procurement of the 99.92% purity grade from ChemScene is indicated. This grade offers a 4.92 percentage point absolute purity advantage over the industry baseline 95% specification , [1], reducing the probability that observed biological activity originates from an impurity rather than the intended test compound. This is particularly critical when the compound is used as a key intermediate for generating libraries where structure-activity relationships must be precisely interpreted.

Medicinal Chemistry Programs Targeting CNS-Penetrant Kinase Inhibitors

When designing kinase inhibitors intended to cross the blood-brain barrier, the physicochemical profile of 6-bromoimidazo[1,2-a]pyrazin-2-amine (TPSA = 56.2 Ų, XLogP3 = 1.4) is more favorable for CNS penetration than the non-aminated analog 6-bromoimidazo[1,2-a]pyrazine (TPSA = 30.2 Ų, XLogP3 = 1.7) . The 2-amino group increases polar surface area while maintaining moderate lipophilicity, a combination that positions the core within the favorable range for CNS drug-likeness. In contrast, the deaminated analog may exhibit excessive lipophilicity and reduced aqueous solubility, limiting its utility in CNS-targeted programs where balanced physicochemical properties are essential for achieving adequate brain exposure.

Academic Laboratory Multi-Step Synthesis Requiring Cost-Effective Procurement

For academic research groups conducting multi-step synthesis campaigns with limited budgets, the availability of multiple vendors offering 6-bromoimidazo[1,2-a]pyrazin-2-amine at distinct price points enables cost-optimized procurement. The 95% purity grade from AKSci (1g for $337 with 1-week lead time) provides an economical entry point for pilot-scale reactions and method development, while the 97% grade from CymitQuimica (1g for ~$210/€193, ~13 days lead time) offers a favorable price-performance balance. The 2.5× price differential across vendors at equivalent scale [1] allows laboratories to align expenditure with the criticality of each synthetic step, reserving premium-grade material for steps where impurity carryover could compromise downstream yields or product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.